molecular formula C9H16O B1453540 [1-(Prop-2-en-1-yl)cyclopentyl]methanol CAS No. 441774-57-8

[1-(Prop-2-en-1-yl)cyclopentyl]methanol

Cat. No.: B1453540
CAS No.: 441774-57-8
M. Wt: 140.22 g/mol
InChI Key: SLCNLXKZDNLSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Prop-2-en-1-yl)cyclopentyl]methanol: is an organic compound with the molecular formula C9H16O. It is a cyclopentane derivative with a methanol group attached to the cyclopentyl ring and a prop-2-en-1-yl substituent. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Prop-2-en-1-yl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry: : [1-(Prop-2-en-1-yl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms .

Biology: : The compound can be used in biochemical studies to investigate the effects of cyclopentyl derivatives on biological systems.

Medicine: : While not used directly in medicine, it can be part of the research for developing new pharmaceuticals.

Industry: : In industrial research, it can be used to develop new materials or as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action for [1-(Prop-2-en-1-yl)cyclopentyl]methanol is not well-documented. as an alcohol, it can interact with various enzymes and proteins, potentially affecting biochemical pathways. The molecular targets and pathways involved would depend on the specific context of its use in research .

Comparison with Similar Compounds

    Cyclopentylmethanol: Similar structure but lacks the prop-2-en-1-yl substituent.

    1-Allylcyclopentanol: Similar structure but with an allyl group instead of a prop-2-en-1-yl group.

    Cyclopentylmethylamine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness:

Properties

IUPAC Name

(1-prop-2-enylcyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-5-9(8-10)6-3-4-7-9/h2,10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCNLXKZDNLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Prop-2-en-1-yl)cyclopentyl]methanol
Reactant of Route 2
[1-(Prop-2-en-1-yl)cyclopentyl]methanol
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[1-(Prop-2-en-1-yl)cyclopentyl]methanol
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[1-(Prop-2-en-1-yl)cyclopentyl]methanol
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[1-(Prop-2-en-1-yl)cyclopentyl]methanol
Reactant of Route 6
[1-(Prop-2-en-1-yl)cyclopentyl]methanol

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